5-Azacytidine triphosphate is a nucleotide analog derived from 5-azacytidine, a compound known for its role in epigenetic regulation and as an antileukemic agent. It is classified as a pyrimidine nucleotide, specifically a modified form of cytidine, where the carbon atom at the 5-position is replaced by nitrogen. This structural alteration imparts unique biochemical properties to the compound, influencing its interactions with nucleic acids and enzymes involved in DNA methylation and synthesis.
5-Azacytidine is synthesized through various chemical and enzymatic methods. The triphosphate form is typically produced by phosphorylation of 5-azacytidine. This process involves the addition of phosphate groups to the hydroxyl group at the 5' position, transforming it into 5-azacytidine triphosphate, which serves as a substrate for various enzymatic reactions in cellular processes .
5-Azacytidine triphosphate falls under the category of nucleotides, specifically pyrimidine nucleotides. It is utilized in molecular biology and pharmacology due to its ability to inhibit DNA methylation and affect gene expression.
The synthesis of 5-azacytidine triphosphate can be achieved through both chemical and enzymatic pathways. Chemical phosphorylation involves treating 5-azacytidine with phosphoric acid derivatives to introduce phosphate groups. Alternatively, enzymatic synthesis can be performed using kinases that facilitate the transfer of phosphate groups from ATP (adenosine triphosphate) to 5-azacytidine, resulting in the formation of 5-azacytidine monophosphate, which can subsequently be phosphorylated to form the triphosphate .
The molecular formula for 5-azacytidine triphosphate is , with a molecular weight of approximately 469.14 g/mol. The structure features a ribose sugar, nitrogenous base (5-azacytosine), and three phosphate groups attached at the 5' position.
The compound's structural integrity is crucial for its biological function, particularly in its role as a substrate for RNA polymerases and other enzymes involved in nucleic acid metabolism .
5-Azacytidine triphosphate participates in several biochemical reactions:
The incorporation of 5-azacytidine triphosphate into RNA molecules can
The enzymatic biosynthesis of 5-azacytidine triphosphate (5-aza-CTP) proceeds via a three-step kinase-driven phosphorylation cascade. This pathway initiates when intracellular 5-azacytidine enters cells through concentrative nucleoside transporters (CNTs). The rate-limiting step is the initial phosphorylation by uridine-cytidine kinase (UCK), which converts 5-azacytidine to 5-azacytidine monophosphate (5-aza-CMP). This reaction consumes ATP as a phosphate donor and exhibits stringent substrate specificity for the azaguanine-modified cytidine analog [4] [8].
Subsequent phosphorylation steps are catalyzed by cytidine monophosphate kinase (CMPK) and nucleoside diphosphate kinase (NDPK). CMPK phosphorylates 5-aza-CMP to 5-azacytidine diphosphate (5-aza-CDP), while NDPK efficiently converts 5-aza-CDP to the bioactive triphosphate form (5-aza-CTP). Unlike the UCK-catalyzed step, these later phosphorylations occur rapidly without significant metabolic bottlenecks. Studies confirm that 10–20% of intracellular 5-azacytidine is ultimately converted to 5-aza-CTP, while the majority (80–90%) incorporates into RNA as the monophosphate form [4] [8].
Table 1: Enzymatic Cascade for 5-Aza-CTP Biosynthesis
| Kinase | Substrate | Product | Cofactor | Conversion Efficiency |
|---|---|---|---|---|
| UCK2 | 5-Azacytidine | 5-Aza-CMP | ATP | Rate-limiting (~30% max) |
| CMPK | 5-Aza-CMP | 5-Aza-CDP | ATP | High (>80%) |
| NDPK | 5-Aza-CDP | 5-Aza-CTP | ATP/GTP | Near-quantitative |
Critical research findings demonstrate that ATP regeneration systems significantly enhance 5-aza-CTP yields in cell-free enzymatic synthesis. Modular cascades incorporating polyphosphate kinases or acetyl kinase sustain phosphorylation by recycling ADP to ATP, achieving 5-aza-CTP titers exceeding 15 mM in vitro [10]. This approach circumvents ATP depletion—a major constraint in large-scale enzymatic synthesis.
Chemical synthesis routes for 5-aza-CTP bypass enzymatic dependencies and enable precise structural modifications. The phosphoramidite method is the predominant approach, involving sequential coupling of protected 5-azacytidine with phosphoramidite reagents. This method proceeds through:
The H-phosphonate approach offers an alternative pathway with fewer side reactions. This route activates 5-azacytidine at the 5′-position as an H-phosphonate diester, followed by oxidation-driven pyrophosphate coupling. Yields range from 40–65%, with key impurities including hydrolyzed mono/diphosphate derivatives and unreacted nucleoside.
Table 2: Chemical Synthesis Methods for 5-Aza-CTP
| Method | Key Reagents | Reaction Conditions | Yield | Purity (HPLC) | Advantages |
|---|---|---|---|---|---|
| Phosphoramidite | Trityl-Cl, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, Pyrophosphate | Anhydrous acetonitrile, 0°C → RT, then oxidation | 50–70% | ≥95% | High regioselectivity |
| H-Phosphonate | Diphenyl H-phosphonate, Pivaloyl chloride, Pyrophosphate | Pyridine, RT, I₂ oxidation | 40–65% | 90–93% | Mild conditions |
| Solid-Phase | CPG-bound 5-azacytidine, Phosphoramidites | Automated synthesis, Stepwise coupling | 30–50% | ≥90% | Amenable to automation |
Purification of 5-aza-CTP employs anion-exchange chromatography (DEAE-Sephadex) or reverse-phase HPLC with triethylammonium bicarbonate gradients. Sodium salt conversion (yielding 5-azacytidine 5′-triphosphate sodium, CAS 2226-74-6) enhances stability for commercial applications [3] [9]. Analytical validation via ³¹P-NMR confirms triphosphate integrity, showing characteristic peaks at δ -5.5 (γ-P), -10.9 (α-P), and -21.0 ppm (β-P).
The efficiency of 5-aza-CTP biosynthesis is governed by the structural tolerance of nucleotide kinases to the C5 nitrogen substitution. UCK2 exhibits the highest selectivity for 5-azacytidine (Kₘ = 15–35 μM), though its catalytic efficiency (kcat/Kₘ) is only 20–30% of that observed with natural cytidine. Molecular dynamics simulations reveal that the C5 nitrogen disrupts hydrophobic interactions in UCK2’s active site, reducing binding affinity by 2.3 kcal/mol compared to cytidine [4] [8].
Downstream kinases display broader substrate permissiveness:
Clinical resistance to 5-azacytidine correlates strongly with kinase expression shifts:
Table 3: Kinase Specificity Parameters for 5-Azacytidine Phosphorylation
| Kinase | Natural Substrate Kₘ (μM) | 5-Azacytidine Derivative Kₘ (μM) | kcat/Kₘ Ratio (vs. Natural) | Inhibitors |
|---|---|---|---|---|
| UCK2 | Cytidine: 8–12 | 5-Azacytidine: 15–35 | 0.2–0.3 | 5-Aza-CTP (IC₅₀=4.2 μM) |
| CMPK | CMP: 40 | 5-Aza-CMP: 55 | 0.75 | dCTP, ATP (competitive) |
| NDPK | CDP: 120 | 5-Aza-CDP: 140 | 0.95 | No significant inhibition |
Notably, 5-aza-CTP itself inhibits UCK2 (IC₅₀ = 4.2 μM), creating a feedback loop that constrains triphosphate accumulation. This explains the paradoxical observation that 5-azacytidine incorporation into RNA peaks at intermediate extracellular concentrations (1–5 μM) and declines at higher doses [4] [6]. Engineering UCK2 via directed evolution to alleviate this inhibition remains an active research focus.
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